

The Versatile Reactivity of Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:	Ethyl 2-acetyl-3-(dimethylamino)acrylate
Cat. No.:	B151985

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-acetyl-3-(dimethylamino)acrylate stands as a highly versatile and trifunctional building block in modern organic synthesis. Its unique electronic features, combining an enamine moiety with an α,β -unsaturated carbonyl system, render it a valuable precursor for a wide array of complex molecule heterocyclic compounds of significant interest in medicinal chemistry.^[1] This technical guide provides a comprehensive overview of its reactivity profile, experimental data and procedural insights.

Core Reactivity and Physicochemical Properties

The reactivity of **ethyl 2-acetyl-3-(dimethylamino)acrylate** is governed by the interplay of its functional groups. The electron-donating dimethylamino nucleophilicity of the β -carbon, making it susceptible to attack by various electrophiles. Conversely, the electron-withdrawing acetyl and ethyl ester groups are double bond electrophilic and an excellent Michael acceptor.^[1]

Physicochemical Data:

Property	Value	Reference
IUPAC Name	ethyl (2E)-2-acetyl-3-(dimethylamino)-2-propenoate	
CAS Number	51145-57-4	
Molecular Formula	C ₉ H ₁₅ NO ₃	[2]
Molecular Weight	185.22 g/mol	[2]
Boiling Point	150 °C	
Appearance	Light yellow to Brown clear liquid	[3]

Synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate

The most common and efficient method for the preparation of **ethyl 2-acetyl-3-(dimethylamino)acrylate** involves the condensation reaction between ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction typically proceeds under anhydrous conditions at elevated temperatures (80–100 °C).

Experimental Protocol: Synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate

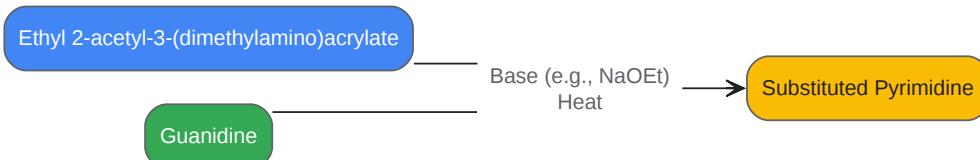
A mixture of ethyl acetoacetate (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (1.1 equiv) is heated at 80–100 °C for several hours. The progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA and other volatile byproducts are removed under reduced pressure to afford the crude product, which can be further purified by vacuum distillation.^[1]

Ethyl Acetoacetate

DMF-DMA 80-100 °C → Ethyl 2-acetyl-3-(dimethylamino)acrylate

+

[Click to download full resolution via product page](#)**Figure 1:** Synthesis of the title compound.


Reactivity Profile: A Gateway to Heterocycles

The primary application of **ethyl 2-acetyl-3-(dimethylamino)acrylate** lies in its role as a C3 synthon for the construction of a diverse range of heterocycles. The dimethylamino group acts as an excellent leaving group upon cyclocondensation with binucleophiles.

Synthesis of Pyrimidines

The reaction of **ethyl 2-acetyl-3-(dimethylamino)acrylate** with amidines, such as guanidine, provides a direct route to substituted pyrimidines. The reaction involves an initial nucleophilic attack of the amidine, followed by cyclization and elimination of dimethylamine.

Reaction with Guanidine: The condensation with guanidine hydrochloride in the presence of a base like sodium ethoxide leads to the formation of 2-acetyl-6-methylpyrimidine derivatives.

[Click to download full resolution via product page](#)**Figure 2:** General scheme for pyrimidine synthesis.

Synthesis of Pyrazoles

Condensation of **ethyl 2-acetyl-3-(dimethylamino)acrylate** with hydrazine derivatives is a facile method for the synthesis of polysubstituted pyrazoles. The outcome can be controlled by the substitution on the hydrazine and the reaction conditions.

To a solution of **ethyl 2-acetyl-3-(dimethylamino)acrylate** (1.0 equiv) in a suitable solvent such as ethanol, hydrazine hydrate (1.0 equiv) is added. The mixture is then heated at reflux for several hours. After cooling, the resulting solid is collected by filtration, washed with a cold solvent, and dried to yield the pyrazole product.

Quantitative Data for Pyrazole Synthesis:

Hydrazine Derivative	Product	Yield (%)	Reference
Hydrazine Hydrate	Ethyl 5-methyl-1H-pyrazole-4-carboxylate	~70-80	[4]
Phenylhydrazine	Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate	Varies	[5]

Synthesis of Pyrazolo[1,5-a]pyrimidines

A particularly valuable application of **ethyl 2-acetyl-3-(dimethylamino)acrylate** is its reaction with 3-aminopyrazoles to afford the medicinally important pyrimidine scaffold.^{[6][7]} This reaction proceeds with high regioselectivity.

A mixture of the appropriate 3-aminopyrazole (1.0 equiv) and **ethyl 2-acetyl-3-(dimethylamino)acrylate** (1.0-1.2 equiv) in glacial acetic acid is heated for 2-4 hours. Upon cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed with water, and recrystallized in a solvent like ethanol to give the pure pyrazolo[1,5-a]pyrimidine derivative.^[7]

Quantitative Data for Pyrazolo[1,5-a]pyrimidine Synthesis:

3-Aminopyrazole Reactant	Product	Yield (%)
5-Amino-3-phenyl-1H-pyrazole	Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate	High
3-Amino-1H-pyrazole-4-carbonitrile	Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate	Moderate-High

```
digraph "Pyrazolopyrimidine_Workflow" {
graph [splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [arrowhead=vee, color="#202124"];

start [label="Ethyl 2-acetyl-3-\n(dimethylamino)acrylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagent [label="3-Aminopyrazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
intermediate [label="Cyclocondensation\nIntermediate", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
product [label="Pyrazolo[1,5-a]pyrimidine", fillcolor="#FBB05", fontcolor="#202124"];

start -> intermediate [label=" AcOH, Reflux "];
reagent -> intermediate [arrowhead=none];
intermediate -> product [label=" Elimination of\nDimethylamine "];
}
```

Figure 3: Workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Synthesis of Pyridin-2(1H)-ones

Ethyl 2-acetyl-3-(dimethylamino)acrylate can also be employed in the synthesis of substituted pyridin-2(1H)-ones. The reaction with active methylene compounds like malononitrile or cyanoacetamide, in the presence of a base, leads to the formation of the pyridinone ring system.^{[1][8]}

Cycloaddition and Michael Addition Reactions

While less documented than its use in heterocycle synthesis, the dienaminic nature of **ethyl 2-acetyl-3-(dimethylamino)acrylate** suggests its potent reactivity in cycloaddition reactions. Further research is warranted to explore its utility in [4+2] and [3+2] cycloadditions.

As a Michael acceptor, the double bond of **ethyl 2-acetyl-3-(dimethylamino)acrylate** can react with a variety of nucleophiles. This reactivity opens a route to the synthesis of more complex acyclic and carbocyclic structures.

Conclusion

Ethyl 2-acetyl-3-(dimethylamino)acrylate is a powerful and versatile reagent in organic synthesis. Its predictable reactivity and accessibility make it a valuable tool for the construction of diverse and complex molecular architectures, particularly in the realm of heterocyclic chemistry. The methodologies outlined in this section provide a foundation for its application in research and development, paving the way for the discovery of novel compounds with potential applications in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β -ENAMINO KETONES | Chemistry of H Compounds [hgs.osi.lv]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Versatile Reactivity of Ethyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide]. BenchChem, [2025]. Available at: [https://www.benchchem.com/product/b151985#reactivity-profile-of-ethyl-2-acetyl-3-dimethylamino-acrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com